N-(3,3-difluorocyclobutyl)thiolan-3-amine
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Overview
Description
N-(3,3-difluorocyclobutyl)thiolan-3-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a thiolan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)thiolan-3-amine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate . This intermediate can be further transformed into the target compound through a series of chemical reactions. One alternative pathway involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol or 3,3-difluorocyclobutanone .
Industrial Production Methods
the synthesis on a multigram scale has been reported, indicating the feasibility of scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclobutyl)thiolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-amine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives.
Scientific Research Applications
N-(3,3-difluorocyclobutyl)thiolan-3-amine has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclobutyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,3-difluorocyclobutyl)thiolan-3-amine is unique due to the presence of both a difluorocyclobutyl group and a thiolan-3-amine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The fluorine atoms enhance the compound’s stability and reactivity, while the thiolan-3-amine moiety provides a versatile functional group for further chemical modifications.
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NS/c9-8(10)3-7(4-8)11-6-1-2-12-5-6/h6-7,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJZGZARHKQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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